N-(4-Fluorobenzyl)formamide
Description
N-(4-Fluorobenzyl)formamide (C₈H₈FNO) is a formamide derivative featuring a 4-fluorobenzyl substituent. Its structure consists of a formyl group (-CHO) bonded to the nitrogen of a benzylamine moiety, with a fluorine atom at the para position of the benzene ring. This compound is synthesized via transamidation reactions, such as those catalyzed by Fe₃O₄ nanoparticles under solvent-free conditions, which offer high efficiency and environmental benefits . Key physical properties include a melting point of 59°C, distinguishing it from analogs with different substituents .
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]formamide |
InChI |
InChI=1S/C8H8FNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11) |
InChI Key |
MTXKMAASSRHJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-(4-Fluorobenzyl)formamide with structurally related compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine substituent (electron-withdrawing) lowers the melting point (59°C) compared to the methoxy group (electron-donating, 78°C) due to reduced intermolecular interactions .
- Substituent Position : Para-substituted analogs (e.g., 4-fluoro, 4-methoxy) exhibit predictable trends in crystallinity and solubility, whereas ortho/meta substitutions may disrupt symmetry, affecting phase behavior .
- Hydrogen Bonding : N-(4-Formamidophenyl)formamide’s high melting point (211°C) underscores the role of additional hydrogen-bonding sites in stabilizing crystal lattices .
Pharmacological Potential
- Bioisosteric Effects : Fluorine’s bioisosteric properties make this compound a candidate for optimizing drug pharmacokinetics. For example, fluorinated pyrazole carboxamides demonstrate improved binding affinities in antiviral studies .
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